molecular formula C21H14ClN3O B11261259 N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11261259
M. Wt: 359.8 g/mol
InChI Key: ZITFOGVCYXGBPD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative characterized by a 4-chlorophenyl group attached to the carboxamide nitrogen and a pyridin-3-yl substituent at the quinoline’s 2-position. The compound’s structure combines lipophilic (chlorophenyl) and polar (pyridine) moieties, making it a candidate for pharmacological applications, particularly in antimicrobial or receptor-targeted therapies.

Properties

Molecular Formula

C21H14ClN3O

Molecular Weight

359.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H14ClN3O/c22-15-7-9-16(10-8-15)24-21(26)18-12-20(14-4-3-11-23-13-14)25-19-6-2-1-5-17(18)19/h1-13H,(H,24,26)

InChI Key

ZITFOGVCYXGBPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aromatic aldehyde reacts with a ketone in the presence of a base.

    Substitution Reactions: Introduction of the 4-chlorophenyl and pyridin-3-yl groups through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity
One of the most notable applications of N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is its potential as an antimalarial agent. A series of quinoline-4-carboxamides, including this compound, have been identified for their efficacy against Plasmodium falciparum, the causative agent of malaria. Research indicates that these compounds exhibit moderate to high potency, with some derivatives showing low nanomolar activity in vitro and excellent oral efficacy in vivo against malaria in mouse models . The mechanism involves the inhibition of translation elongation factor 2 (PfEF2), which is crucial for the parasite's survival and replication.

Anticancer Properties
The compound has also been studied for its anticancer properties. Quinoline derivatives have shown promise in inhibiting various cancer cell lines, including glioblastoma. For instance, compounds similar to this compound have demonstrated the ability to inhibit kinase activity associated with tumor growth, particularly targeting the AKT signaling pathway, which is often dysregulated in cancers . Such compounds can selectively target cancer cells while exhibiting lower toxicity towards normal cells.

Antimicrobial Properties
Research has indicated that quinoline derivatives possess antimicrobial activities against a range of pathogens, including bacteria and fungi. The structural features of this compound contribute to its bioactivity, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects
Emerging studies suggest that certain quinoline derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The modulation of specific signaling pathways involved in neuronal survival could position compounds like this compound as therapeutic options for conditions such as Alzheimer's disease .

Material Science

Development of New Materials
In addition to its biological applications, this compound can serve as a building block for synthesizing new materials. Its unique chemical structure allows for modifications that can lead to novel polymers or composites with specific properties, such as enhanced conductivity or stability under various conditions .

Case Studies

Study Focus Findings
Antimalarial ScreeningIdentified moderate potency against P. falciparum; optimized derivatives showed low nanomolar activity .
Anticancer ActivityDemonstrated kinase inhibition and selective cytotoxicity against glioblastoma cells .
Antimicrobial TestingExhibited significant activity against multiple bacterial strains; potential for drug development .
Neuroprotective ResearchSuggested protective effects in neuronal models; further studies needed to confirm efficacy .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to produce therapeutic effects.

    Pathways: Interference with cellular signaling pathways to alter biological responses.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects on Bioactivity :

    • Chlorophenyl Position : The 4-chlorophenyl group in the target compound balances lipophilicity and electronic effects. In contrast, the 2,6-dichlorophenyl analog () exhibits higher lipophilicity, which may improve membrane penetration but reduce aqueous solubility .
    • Pyridine Position : The pyridin-3-yl group is conserved across multiple analogs (Evidences 4–7), suggesting its role in π-π stacking or hydrogen bonding with biological targets. Substitution at pyridin-4-yl () may alter binding orientation .
    • Polar Groups : Hydroxyl () or methoxy () substituents enhance solubility but may reduce metabolic stability compared to chloro groups .
  • Synthesis and Purity: Analogs with bulky substituents (e.g., morpholinopropyl in ) show moderate synthesis yields (54–67%), while simpler structures like the target compound may achieve higher efficiency . Purity levels for analogs range from 97.6% to 98.8%, emphasizing the importance of optimized purification protocols .

Inferred Pharmacological Profiles

  • Antimicrobial Potential: highlights quinoline-4-carboxamides with morpholine/dimethylamino groups as antibacterial agents. The target compound’s chloro and pyridine groups may similarly disrupt bacterial membranes or enzymes .
  • Receptor Targeting : Pyridin-3-yl-containing analogs (Evidences 4–6) are frequently used in screening libraries, suggesting applicability in kinase or GPCR inhibition .

Biological Activity

N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a quinoline core fused with a pyridine ring and substituted with a 4-chlorobenzyl group and a carboxamide functional group. The structural formula can be represented as follows:

C22H17ClN4O\text{C}_{22}\text{H}_{17}\text{ClN}_{4}\text{O}

This unique combination of functional groups contributes to the compound's distinct chemical properties, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis, leading to cytotoxic effects on various cancer cell lines.

Case Studies

  • Inhibition of Cancer Cell Lines : A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including A549 (lung cancer), H460 (lung cancer), and HT-29 (colorectal cancer) cells. The mechanism appears to involve binding to DNA or proteins critical for cell survival, disrupting their function and promoting apoptosis .
  • Mechanism of Action : The compound's mechanism may involve the inhibition of translation elongation factor 2 (PfEF2PfEF2), which is crucial for protein synthesis in cancer cells, thereby reducing their proliferation .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated notable antimicrobial activity against various pathogens.

Research Findings

  • Inhibition of Pathogens : Studies have shown that the compound exhibits inhibitory effects against several bacterial strains and fungi, suggesting its potential as an antimicrobial agent .
  • Synergistic Effects : When combined with other antimicrobial agents, it has shown enhanced efficacy, indicating potential applications in combination therapies for resistant infections .

Summary of Biological Activities

Activity Type Effect Target Reference
AnticancerInhibits growth of cancer cell linesA549, H460, HT-29
AntimicrobialInhibits bacterial and fungal growthVarious pathogens
MechanismInhibits translation elongation factor 2Cancer cells

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